molecular formula C20H16N2O6 B2388907 2-((2-methoxyethyl)amino)-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one CAS No. 923139-31-5

2-((2-methoxyethyl)amino)-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one

Cat. No.: B2388907
CAS No.: 923139-31-5
M. Wt: 380.356
InChI Key: IQKFBKSUYUAULA-UHFFFAOYSA-N
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Description

2-((2-methoxyethyl)amino)-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one is a synthetic organic compound that belongs to the class of furochromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-methoxyethyl)amino)-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the furochromene core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted phenols and aldehydes.

    Introduction of the nitrophenyl group: This step may involve nitration reactions using reagents like nitric acid or nitronium tetrafluoroborate.

    Attachment of the methoxyethylamino group: This can be done through nucleophilic substitution reactions using methoxyethylamine.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

2-((2-methoxyethyl)amino)-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

    Oxidation products: Corresponding oxides or quinones.

    Reduction products: Amino derivatives.

    Substitution products: Compounds with various functional groups replacing the original substituents.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-((2-methoxyethyl)amino)-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-((2-methoxyethyl)amino)-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one: Similar structure with a different position of the nitro group.

    2-((2-methoxyethyl)amino)-3-(3-nitrophenyl)-4H-furo[2,3-c]chromen-4-one: Different arrangement of the furochromene core.

    2-((2-methoxyethyl)amino)-3-(3-nitrophenyl)-4H-pyrano[3,2-c]chromen-4-one: Replacement of the furan ring with a pyran ring.

Uniqueness

2-((2-methoxyethyl)amino)-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one is unique due to its specific arrangement of functional groups and the furochromene core, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(2-methoxyethylamino)-3-(3-nitrophenyl)furo[3,2-c]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O6/c1-26-10-9-21-19-16(12-5-4-6-13(11-12)22(24)25)17-18(28-19)14-7-2-3-8-15(14)27-20(17)23/h2-8,11,21H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKFBKSUYUAULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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